Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate
Overview
Description
Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are bicyclic structures consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding the desired isoindole derivative . Another approach includes the use of palladium-catalyzed intramolecular oxidative coupling of functionalized anilines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isoindole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different substituted isoindoles.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with carbonyl groups, while reduction can produce amino-substituted isoindoles.
Scientific Research Applications
Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Materials Science: Isoindole derivatives are explored for their potential use in organic electronics and as precursors for advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-isoindole: A simpler isoindole derivative with similar structural features.
Methyl 2,3-dihydro-1H-isoindole-2-carboxylate: Another methyl-substituted isoindole with different substitution patterns.
Uniqueness
Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-methyl-1,3-dihydroisoindole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-6-9-4-3-8(11(13)14-2)5-10(9)7-12/h3-5H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXVHQBMQVIOQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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